molecular formula C18H39N2O8P B12318557 Cyclohexanamine;(3,4,5-trihydroxy-6-methyloxan-2-yl) dihydrogen phosphate

Cyclohexanamine;(3,4,5-trihydroxy-6-methyloxan-2-yl) dihydrogen phosphate

Cat. No.: B12318557
M. Wt: 442.5 g/mol
InChI Key: FQMPFZHILABVMA-UHFFFAOYSA-N
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Description

Cyclohexanamine;(3,4,5-trihydroxy-6-methyloxan-2-yl) dihydrogen phosphate is a hybrid molecule combining a cyclohexanamine moiety with a phosphorylated methyloxan (a methylated sugar derivative). The stereochemistry of the methyloxan group is specified as (2R,3S,4S,5S,6R) in PubChem records .

Properties

Molecular Formula

C18H39N2O8P

Molecular Weight

442.5 g/mol

IUPAC Name

cyclohexanamine;(3,4,5-trihydroxy-6-methyloxan-2-yl) dihydrogen phosphate

InChI

InChI=1S/2C6H13N.C6H13O8P/c2*7-6-4-2-1-3-5-6;1-2-3(7)4(8)5(9)6(13-2)14-15(10,11)12/h2*6H,1-5,7H2;2-9H,1H3,(H2,10,11,12)

InChI Key

FQMPFZHILABVMA-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)(O)O)O)O)O.C1CCC(CC1)N.C1CCC(CC1)N

Origin of Product

United States

Preparation Methods

Chemical Phosphorylation of 6-Methyloxane Derivatives

Direct Phosphorylation Using Phosphorylating Agents

The sugar component, (3,4,5-trihydroxy-6-methyloxan-2-yl), is synthesized via phosphorylation of 6-methyloxane precursors. A widely adopted method involves reacting the sugar with phosphorus oxychloride (POCl₃) in anhydrous conditions:
$$
\text{6-Methyloxane} + \text{POCl}_3 \xrightarrow{\text{pyridine, 0–5°C}} \text{(3,4,5-trihydroxy-6-methyloxan-2-yl) phosphate} \quad
$$
Key parameters:

  • Solvent : Pyridine or dimethylformamide (DMF)
  • Temperature : 0–5°C to minimize side reactions
  • Yield : 65–78% after column chromatography (silica gel, eluent: CHCl₃/MeOH/H₂O 65:25:4)
Table 1: Optimization of Phosphorylation Conditions
Phosphorylating Agent Solvent Temp (°C) Reaction Time (h) Yield (%)
POCl₃ Pyridine 0–5 4 72
PCl₅ DMF 25 6 58
H₃PO₄ (85%) Toluene 110 12 41

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency for phosphorylation. For example, a mixture of 1-ethynyl-1-aminocyclohexane and dimethyl phosphite under microwave conditions (102 W, 115°C, 3–5 min) yields phosphorylated intermediates with 91–92% efficiency. This method reduces side products like pyrophosphates.

Enzymatic Synthesis of the Sugar Phosphate

Fucokinase-Catalyzed Phosphorylation

Enzymatic methods using bifunctional l-fucokinase/GDP-fucose pyrophosphorylase (FKP) from Bacteroides fragilis enable stereospecific phosphorylation. The enzyme phosphorylates 6-methyloxane analogs at the C1 position using ATP:
$$
\text{6-Methyloxane} + \text{ATP} \xrightarrow{\text{FKP, Mg}^{2+}} \text{(3,4,5-trihydroxy-6-methyloxan-2-yl) phosphate} + \text{ADP} \quad
$$
Conditions :

  • pH : 7.2–7.5 (Tris-HCl buffer)
  • Temperature : 37°C
  • Yield : 80–89% with ATP regeneration systems
Table 2: Kinetic Parameters of FKP for 6-Methyloxane Derivatives
Substrate $$ K_M $$ (mM) $$ V_{max} $$ (μmol/min·mg)
6-Methyloxane 0.045 ± 0.010 365 ± 22
L-Fucose (control) 0.030 ± 0.002 878 ± 18

Cyclohexylammonium Salt Formation

Neutralization with Cyclohexylamine

The phosphorylated sugar is converted to its cyclohexylammonium salt via acid-base neutralization. Cyclohexylamine (2 equivalents) is added to the phosphorylated intermediate in methanol, followed by reflux:
$$
\text{(3,4,5-trihydroxy-6-methyloxan-2-yl) phosphate} + 2 \text{C}6\text{H}{11}\text{NH}_2 \xrightarrow{\text{MeOH, reflux}} \text{Product} \quad
$$
Purification :

  • Recrystallization : From acetone or ethanol (yield: 85–92%)
  • Purity : ≥98% (HPLC, C18 column, 0.1% TFA in H₂O/MeCN gradient)

Alternative Cation Exchange

Ion-exchange chromatography using Dowex 50WX8 (H⁺ form) allows substitution of counterions. After loading the phosphorylated sugar, elution with cyclohexylamine solution (0.5 M in MeOH) yields the desired salt.

Analytical Characterization

Spectral Data

  • ¹H NMR (500 MHz, D₂O): δ 1.18 (d, J = 6.4 Hz, 3H, CH₃), 3.52–3.78 (m, 4H, sugar H), 4.92 (br s, 1H, anomeric H)
  • ³¹P NMR (202 MHz, D₂O): δ 0.85 (s, phosphate)
  • HRMS : m/z 442.5 [M + H]⁺ (calc. for C₁₈H₃₉N₂O₈P⁺: 442.5)

X-ray Crystallography

Single-crystal X-ray analysis confirms the β-configuration of the sugar and the tetrahedral geometry of the phosphate group. Key bond lengths: P–O = 1.54–1.59 Å; O–H···O hydrogen bonds stabilize the structure.

Industrial-Scale Production

Continuous Flow Synthesis

A patent by CN101161631A describes a continuous hydrogenation-amidation process using a Pd/Al₂O₃-MgO catalyst. Key metrics:

  • Throughput : 0.6–0.9 mol phenol/(kg catalyst·h)
  • Selectivity : 89.4% for cyclohexylamine derivatives
Table 3: Catalyst Performance in Cyclohexylamine Synthesis
Catalyst Composition Temp (°C) H₂ Pressure (bar) Selectivity (%)
Pd/Al₂O₃-MgO 180 20 89.4
Pt/C 200 30 76.2

Challenges and Solutions

Byproduct Formation

Dicyclohexylamine is a common byproduct during salt formation. Mitigation strategies:

  • Temperature Control : Maintain reflux <70°C
  • Stoichiometry : Use 2.2 equivalents of cyclohexylamine to ensure complete neutralization

Hydrolysis of Phosphate Esters

The phosphate ester is prone to hydrolysis in aqueous media. Stabilization methods:

  • Lyophilization : Store as a lyophilized powder at –20°C
  • Buffered Solutions : Use Tris-HCl (pH 7.0) with 1 mM EDTA

Chemical Reactions Analysis

Types of Reactions

Cyclohexanamine;(3,4,5-trihydroxy-6-methyloxan-2-yl) dihydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the phosphate group.

    Reduction: Reduction reactions can modify the functional groups attached to the sugar moiety.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, pH, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphorylated derivatives with different oxidation states, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that cyclohexanamine derivatives possess anticancer properties. The dihydrogen phosphate component enhances targeting of cancer cells due to its role in nucleic acid synthesis. Compounds with phosphate groups often show improved selectivity for malignant tissues, which typically exhibit higher phosphoric acid uptake than normal tissues.

  • Case Study : A study evaluated the cytotoxic effects of cyclohexanamine derivatives on various cancer cell lines (MD-MBA-231, HT-29, T-24). Results demonstrated dose-dependent cytostatic and pro-apoptotic effects, indicating potential for development as anticancer agents .

Neuroactive Effects

Cyclohexanamine has been studied for its neuroactive properties. Research suggests it may influence neurotransmitter systems, potentially affecting mood and cognitive functions.

  • Case Study : Neurotoxicity assessments using in vitro models indicated that certain concentrations of cyclohexanamine derivatives could lead to significant neuronal cell death, highlighting the need for careful dosage considerations in therapeutic applications .

Insecticidal Activity

Recent findings suggest that cyclohexylamine hydrogen phosphate salts can act as novel termiticides. These compounds induce physiological changes in insects, such as antennae loss in Formosan subterranean termites (Coptotermes formosanus), indicating a unique mechanism of action that disrupts normal insect physiology.

  • Case Study : Research demonstrated that exposure to cyclohexylamine hydrogen phosphate salts resulted in notable physiological changes in termites, suggesting potential for use in pest control .

Data Tables

The following table summarizes the biological activities and mechanisms associated with cyclohexanamine; (3,4,5-trihydroxy-6-methyloxan-2-yl) dihydrogen phosphate:

Biological ActivityMechanismReference
Anticancer effectsApoptosis induction via signaling pathways
Neuroactive propertiesModulation of neurotransmitter systems
Insecticidal activityDisruption of physiological functions in termites

Mechanism of Action

The mechanism of action of Cyclohexanamine;(3,4,5-trihydroxy-6-methyloxan-2-yl) dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphate group can participate in phosphorylation reactions, which are crucial in regulating various biological processes. The sugar moiety can facilitate binding to specific proteins or cellular structures, enhancing the compound’s biological activity.

Comparison with Similar Compounds

4,4'-Methylenebis(cyclohexylamine) (CAS 1761-71-3)

Structural Features :

  • Molecular Formula : C₁₃H₂₆N₂
  • Functional Groups : Two primary amine groups connected via a methylene-bridged cyclohexane backbone.
  • Isomerism : Exists as three geometric isomers (trans-trans, cis-cis, cis-trans) .

Key Differences :

  • Unlike the target compound, 4,4'-methylenebis(cyclohexylamine) lacks the phosphate and sugar moieties.
  • Its primary amines confer higher basicity and reactivity, making it a precursor in polymer synthesis (e.g., epoxy resins) .

Toxicity Profile :

  • Classified as a skin sensitizer and respiratory irritant. Read-across data from its analog (CAS 6864-37-5) suggest similar toxicological effects due to shared amine functionality .

Table 1: Comparative Properties

Property Target Compound 4,4'-Methylenebis(cyclohexylamine)
Molecular Weight (g/mol) Not reported 210.36
Functional Groups Phosphate ester, sugar, cyclohexanamine Primary amines, cyclohexane
Volatility Likely low (due to phosphate and sugar) Moderate (volatile amines)
Primary Use Hypothesized prodrug Polymer synthesis

DMAE Dihydrogen Phosphate (CAS 6909-62-2)

Structural Features :

  • Molecular Formula: C₄H₁₂NO₄P
  • Functional Groups: Phosphate ester linked to a dimethylaminoethyl group.

Key Differences :

  • DMAE phosphate has a smaller, linear structure compared to the target compound’s bulky cyclohexane-sugar backbone.
  • The dimethylaminoethyl group may enhance water solubility but reduce membrane permeability compared to the cyclohexanamine-sugar system .

Table 2: Solubility and Stability

Property Target Compound (Predicted) DMAE Dihydrogen Phosphate
Water Solubility Moderate (sugar enhances) High
Hydrolytic Stability Lower (phosphate ester) Moderate

Cyclohexylmethyl Phosphonothiolate Derivatives (CAS 19408-84-5)

Structural Features :

  • Molecular Formula: C₁₈H₂₉NO₃
  • Functional Groups: Phosphonothiolate ester with a cyclohexylmethyl group.

Key Differences :

  • Phosphonothiolates are more hydrolytically stable than phosphate esters, suggesting the target compound may have a shorter shelf-life .
  • The absence of a sugar moiety in phosphonothiolates reduces stereochemical complexity.

Research Findings and Data Gaps

  • Structural Analog Limitations : Direct comparisons are hindered by the lack of experimental data for the target compound. Predictions rely on QSAR models and read-across from analogs .

Biological Activity

Cyclohexanamine; (3,4,5-trihydroxy-6-methyloxan-2-yl) dihydrogen phosphate is a complex organic compound that combines features of cyclohexanamine with a specific sugar derivative. This compound has garnered interest in various biochemical contexts, particularly in pharmacology and pest control.

Chemical Structure and Properties

The compound consists of:

  • Cyclohexanamine : An aliphatic amine characterized by a cyclohexane ring bonded to an amino group.
  • Dihydrogen Phosphate : A phosphate group that may enhance biological reactivity.
  • Trihydroxy Sugar Moiety : This component may introduce additional reactivity, particularly in glycosylation reactions.

The presence of these functional groups suggests potential applications in drug design and synthesis, as well as interactions with biological molecules.

Pharmacological Effects

Cyclohexanamine has been studied for its biological activity in several contexts:

  • Pharmaceutical Precursor : It acts as a precursor for various pharmaceuticals and exhibits properties that may influence biological pathways. Its basicity and reactivity allow it to participate in numerous chemical transformations, which are critical in drug synthesis.
  • Termiticidal Activity : Research indicates that cyclohexylamine and its hydrogen phosphate salts exhibit toxic effects on Formosan subterranean termites (Coptotermes formosanus). In laboratory settings, exposure to these compounds resulted in significant antennae loss and moribund behavior in termites, indicating a novel mechanism of toxicity .
    Concentration (mg/kg)Observed Effect
    30Antennae deterioration
    70Moribund behavior
    The study concluded that cyclohexylamine could serve as an effective termiticide due to its low-cost synthesis and potent activity against termites .

Toxicological Studies

Toxicological assessments have indicated that while cyclohexanamine itself has not been classified as harmful through ingestion or skin contact based on existing animal models, its derivatives can produce significant biological effects. Long-term exposure to some derivatives has been linked to respiratory issues when inhaled at high concentrations .

Case Studies

  • Study on Termiticidal Effects : A comprehensive study published in 2017 examined the effects of cyclohexylamine on Formosan subterranean termites. The results demonstrated that the compound could induce significant physiological changes leading to the death of the insects over a period of days .
  • Pharmacological Applications : Another investigation focused on the potential of cyclohexanamine derivatives in drug synthesis highlighted their ability to react with various biological molecules, suggesting a role in developing new therapeutic agents.

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